Lanolin

Catalog No.
S573537
CAS No.
2598-99-4
M.F
C34H68O2
M. Wt
508.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanolin

CAS Number

2598-99-4

Product Name

Lanolin

IUPAC Name

octadecyl hexadecanoate

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

BILPUZXRUDPOOF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether
Practically insoluble in wate

Synonyms

hexadecanoic acid octadecyl ester, octadecyl hexadecanoate, octadecyl palmitate, palmitic acid octadecyl ester, stearyl palmitate

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC

These findings highlight lanolin's potential as a therapeutic ingredient in topical formulations for dry skin conditions and wound healing.

Lanolin for Breastfeeding Support

Traditionally, lanolin has been used to soothe sore and cracked nipples during breastfeeding. While its effectiveness is debated, research offers some insights:

  • Mixed Results: A 2018 Brazilian study found significant improvement in nipple pain and trauma using lanolin compared to breastmilk application Verywell Health: . However, a 2014 review found insufficient evidence to definitively recommend lanolin for nipple soreness Verywell Health: .

Molecular Structure Analysis

Lanolin isn't a single molecule but a complex mixture of over 200 different esters []. The main components are sterol esters, where a fatty acid is linked to a sterol alcohol like cholesterol. These sterol esters are similar in structure to the wax esters found in human skin sebum []. This similarity is key to lanolin's functionality.

      R-COOCH₃       |       HO - SterolR represents a fatty acid chain of varying length

The presence of both hydrophilic (water-loving) and hydrophobic (water-hating) parts in the molecule gives lanolin its unique amphiphilic properties [].


Physical And Chemical Properties Analysis

  • Melting Point: 35-45 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and chloroform []
  • Stability: Relatively stable, but can oxidize over time []

Lanolin's primary function is as an emollient and occlusive agent [].

  • Emollient: Lanolin helps soften and smooth the skin by filling in spaces between skin cells. The sterol esters mimic human sebum, allowing lanolin to effectively integrate with the skin's natural barrier function [].
  • Occlusive: Lanolin forms a protective film on the skin's surface, reducing water loss and keeping the skin hydrated [].

This mechanism makes lanolin a valuable ingredient in moisturizers, ointments, and other skin care products. Studies have shown its effectiveness in treating dry skin, eczema, and diaper rash [, ].

Physical Description

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992)
OtherSolid
DryPowder; OtherSolid

Color/Form

Translucent, pale yellow, soft tenacious solid

XLogP3

16.3

Flash Point

460 °F (238 °C) (Closed cup)

Density

Specific gravity: 0.935 at 25 °C

LogP

log Kow = 15.60 (est)

Odor

Slight odor or practically odorless

Melting Point

131.9 to 133.3 °F (NTP, 1992)
38-42 °C

UNII

214W90O2XZ

Impurities

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present.

Other CAS

2598-99-4
100231-75-2
8006-54-0

Associated Chemicals

Lanolin wax; 68201-49-0
Hydroxylated lanolin; 68424-68-8
Hydrogenated lanolin; 8031-44-5
Acetylated lanolin alcohol; 61788-49-6
Acetylated lanolin; 61788-48-5
Lanolin alcohol; 8027-33-6
Lanolin acid; 68424-43-1
Lanolin oil; 70321-63-0
Hydrous lanolin; 8020-84-6

Wikipedia

Stearyl palmitate

Drug Warnings

Since certain individuals are allergic to this substance, it should not be used in ointments intended for use by sensitive persons.

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Antistatic; Emollient; Emulsifying; Hair conditioning; Skin conditioning; Surfactant

Methods of Manufacturing

Extraction from sheep wool by scouring with dilute alkali, centrifuging, and refining (for the purer grades) via treatment with hot aqueous alkali and then a bleaching agent
By purifying the fatty matter (suint) obtained from the wool of the sheep. This natural wool fat contains about 30% of free fatty acids and fatty acid esters of cholesterol and other higher alcohols. The cholesterol compounds are the important constituents, and to secure these in a purified form, many processes have been devised. In one of these the crude wool fat is treated with weak alkali and the saponified fats and emulsions are centrifuged to secure the aqueous soap solution, from which, on standing, a layer of partially purified wool fat separates. This product is further purified by treating it with calcium chloride and then dehydrated by fusion with unslaked lime. It is finally extracted with acetone, and the solvent subsequently separated by distillation.
Lanolin is obtained by one of the following methods: 1. Solvent extraction of wool fleece. 2. Scouring of wool with soap or neutral detergent followed by: a. Centrifugation of the resulting emulsion. This may introduce small amounts of detergents as impurities in the lanolin; b. breaking of the emulsion with acid, or production of foam (with air) and collection of the froth.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Plastics product manufacturing
Hexadecanoic acid, octadecyl ester: ACTIVE
Lanolin: ACTIVE
Wool wax: ACTIVE
/Anhydrous/ lanolin that contains not more than 0.25% of water.
Contains the sterols cholesterol and oxycholesterol, as well as triterpene and aliphatic alcohols.
Contains 25-35% water. /Hydrous wool fat/
Refined form of wool wax, the unctuous secretion of the sebaceous glands of sheep /(Ovis aries)/ which is deposited onto the wool fibers.
Wool wax is obtained in emulsified form from raw wool by machine washing with soap liquor. Extraction of wool with suitable organic solvents is not employed because it would lead to complete degreasing of the wool and thus make it nonelastic. ... The composition of wool wax varies depending on the origin of the wool, breed of sheep, climatic conditions, farming method, and type of pasture. Wool wax usually consists of a mixture of about 48% wax esters, 33% sterol esters, 6% free sterols, 3.5% free acids, 6% lactose, and 1-2% hydrocarbons.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store at a controlled room temperature.

Interactions

Chelating agents and other substances can be used to bind nickel or reduce its penetration through the skin, and hence to reduce the symptoms in subjects with nickel sensitivity. Topical usage is mostly described but, in some studies, chelating agents have been given systemically. The most effective ligand for nickel so far described is 5-chloro-7-iodoquinolin-8-ol. Although normally regarded as safe, its usage in some situations may be limited by concerns about its toxicity. Other ligands with demonstrable effect include ethylenediaminetetraacetic acid in various forms, diphenylglyoxime and dimethylglyoxime. Cation exchange resins can effectively bind nickel and work both in vitro and in vivo. Propylene glycol, petrolatum and lanolin reduce the absorption of nickel through the skin. Corticosteroids and cyclosporin work in nickel dermatitis by suppressing the immunological reaction rather than through an effect on nickel. Studies of the oral administration of ligands such as tetraethylthiuram disulphide have given conflicting results but the use of these agents is limited by hepatoxicity in any case. Some compounds offer potential for use in the prophylaxis of nickel dermatitis...

Dates

Modify: 2023-08-15

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